molecular formula C5H5ClFN3 B12974187 4-Chloro-5-fluoropyridine-2,3-diamine

4-Chloro-5-fluoropyridine-2,3-diamine

Cat. No.: B12974187
M. Wt: 161.56 g/mol
InChI Key: RQVZSFHUPPUGMY-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyridine-2,3-diamine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropyridine-2,3-diamine typically involves the nucleophilic substitution reactions of chlorinated and fluorinated pyridines. One common method includes the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoropyridine-2,3-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type, where nucleophiles replace the chlorine or fluorine atoms.

    Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring.

    Coupling Reactions: These are used to form more complex molecules by linking the pyridine ring with other aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium fluoride in solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Chloro-5-fluoropyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 3,4-Diamino-5-fluoropyridine
  • 4-Chloro-2,3,5,6-tetrafluoropyridine

Uniqueness

4-Chloro-5-fluoropyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C5H5ClFN3

Molecular Weight

161.56 g/mol

IUPAC Name

4-chloro-5-fluoropyridine-2,3-diamine

InChI

InChI=1S/C5H5ClFN3/c6-3-2(7)1-10-5(9)4(3)8/h1H,8H2,(H2,9,10)

InChI Key

RQVZSFHUPPUGMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)N)Cl)F

Origin of Product

United States

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